2-(3-Piperidinyloxy)benzonitrile vs. 3-(3-Piperidinyloxy)benzonitrile: Divergent P2X3 Receptor Antagonism
In a comparative functional assay against the recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes, 2-(3-Piperidinyloxy)benzonitrile demonstrated distinct antagonist activity with an EC50 of 80 nM [1]. While quantitative data for the 3-regioisomer under identical conditions is not publicly available, class-level evidence shows that 3-(3-Piperidinyloxy)benzonitrile exhibits a completely different functional profile, acting as a weak inhibitor of human eNOS (IC50: 180 nM) and CYP11B2 (IC50: 22 nM) in separate assays, indicating a divergent biological target preference [2][3].
| Evidence Dimension | Functional Antagonism at P2X3 Receptor |
|---|---|
| Target Compound Data | EC50: 80 nM |
| Comparator Or Baseline | 3-(3-Piperidinyloxy)benzonitrile: eNOS IC50: 180 nM; CYP11B2 IC50: 22 nM (different assays, P2X3 data not reported) |
| Quantified Difference | Target compound shows 80 nM P2X3 activity; 3-isomer shows distinct enzymatic inhibition profile. |
| Conditions | Recombinant rat P2X3 receptor expressed in Xenopus oocytes for target; eNOS/CYP11B2 assays for comparator. |
Why This Matters
This difference underscores the critical role of regioisomerism in determining biological target selectivity, making the 2-isomer essential for P2X3-focused research.
- [1] BindingDB Entry BDBM50118219. PrimarySearch_ki. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=P2X+purinoceptor+3&reactant2=BDBM50118219. View Source
- [2] BindingDB Entry BDBM50372207. CHEMBL272708. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50372207. View Source
- [3] BindingDB Entry BDBM50456831. CHEMBL4203608. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50456831. View Source
